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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to understanding and analyzing the

nuclease activity of the bacteriophage T4 large terminase, gp17. This enzyme is a critical

component of the viral DNA packaging machinery, exhibiting both ATPase and nuclease

functions that are essential for viral replication. The protocols detailed below are designed to

enable researchers to purify recombinant gp17 and its regulatory partner, gp16, and to

characterize the nuclease activity of gp17 both qualitatively and quantitatively.

Introduction to gp17 Nuclease Activity
Bacteriophage T4 packages its concatemeric DNA into a preformed prohead in a process

driven by an ATP-powered motor. The large terminase subunit, gp17, is a key component of

this motor.[1] It possesses an N-terminal ATPase domain that fuels DNA translocation and a C-

terminal nuclease domain that is responsible for cleaving the concatemeric DNA to initiate and

terminate the packaging process. The nuclease activity of gp17 is tightly regulated to ensure

that DNA is cleaved only at the appropriate times. This regulation is primarily achieved through

its interaction with the small terminase subunit, gp16, and is modulated by the presence of ATP.

Understanding the intricacies of gp17 nuclease activity is crucial for developing novel antiviral

strategies that target bacteriophage replication.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b607717?utm_src=pdf-interest
https://www.benchchem.com/product/b607717?utm_src=pdf-body
https://www.benchchem.com/product/b607717?utm_src=pdf-body
https://www.benchchem.com/product/b607717?utm_src=pdf-body
https://www.benchchem.com/product/b607717?utm_src=pdf-body
https://www.benchchem.com/product/b607717?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18627466/
https://www.benchchem.com/product/b607717?utm_src=pdf-body
https://www.benchchem.com/product/b607717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data on gp17 ATPase Activity
While specific quantitative data for the nuclease activity of gp17 is not readily available in the

reviewed literature, the ATPase activity has been characterized. The following table

summarizes the kinetic parameters for the ATPase activity of gp17.

Parameter Value Conditions

kcat (ATP hydrolysis) ~2 ATPs/gp17 subunit/min Basal activity

Km (ATP) ~110 µM

Stimulated kcat (with gp16) ~400 ATPs/gp17 monomer/min gp16:gp17 ratio of 6-8:1

Note: The nuclease activity of gp17 is qualitatively described as being inhibited by gp16 in the

absence of ATP and stimulated by gp16 in the presence of ATP.

Mandatory Visualizations
Regulation of gp17 Nuclease Activity
The nuclease function of gp17 is allosterically regulated by the small terminase subunit, gp16,

and ATP. This regulatory mechanism prevents indiscriminate cleavage of the viral DNA. The

following diagram illustrates the logical relationship between these components.
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Caption: Regulation of gp17 nuclease activity by gp16 and ATP.

Experimental Workflow for Analyzing gp17 Nuclease
Activity
The following workflow outlines the key steps for the purification and functional analysis of

gp17 nuclease.
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Caption: Workflow for gp17 nuclease activity analysis.

Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged gp17
and gp16
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This protocol describes the overexpression and purification of His-tagged gp17 and gp16 from

E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with expression plasmids for His-

tagged gp17 and His-tagged gp16.

Luria-Bertani (LB) medium with appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL

lysozyme.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Ni-NTA affinity resin.

Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

Expression:

1. Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate

antibiotic and grow overnight at 37°C with shaking.

2. Inoculate a large culture with the overnight culture and grow at 37°C with shaking until the

OD600 reaches 0.6-0.8.

3. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and

continue to grow the culture for 3-4 hours at 30°C.

4. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can

be stored at -80°C or used immediately.
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Purification:

1. Resuspend the cell pellet in ice-cold Lysis Buffer.

2. Lyse the cells by sonication on ice.

3. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Load the supernatant onto a pre-equilibrated Ni-NTA column.

5. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

6. Elute the protein with Elution Buffer.

7. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified

protein.

8. Pool the fractions containing the pure protein and dialyze against Dialysis Buffer overnight

at 4°C.

9. Determine the protein concentration using a Bradford assay or by measuring the

absorbance at 280 nm.

10. Store the purified proteins in aliquots at -80°C.

Protocol 2: Agarose Gel-Based Nuclease Activity Assay
This assay qualitatively assesses the nuclease activity of gp17 by observing the cleavage of

plasmid DNA.

Materials:

Purified gp17 and gp16.

Supercoiled plasmid DNA (e.g., pUC19 or a similar-sized plasmid) as a substrate.

10x Nuclease Reaction Buffer: 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT.

ATP solution (10 mM).
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Nuclease-free water.

6x DNA Loading Dye.

Agarose.

1x TAE or TBE buffer.

DNA stain (e.g., ethidium bromide or SYBR Safe).

DNA ladder.

Procedure:

Reaction Setup:

1. On ice, prepare the following reaction mixtures in 20 µL final volume:

Component Control (-) gp17 alone gp17 + gp16
gp17 + gp16 +
ATP

10x Nuclease

Reaction Buffer
2 µL 2 µL 2 µL 2 µL

Plasmid DNA

(100 ng/µL)
1 µL 1 µL 1 µL 1 µL

Purified gp17

(e.g., 1 µM)
- 1 µL 1 µL 1 µL

Purified gp16

(e.g., 6 µM)
- - 1 µL 1 µL

ATP (10 mM) - - - 1 µL

Nuclease-free

water
to 20 µL to 20 µL to 20 µL to 20 µL

Incubation:
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1. Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). A time-course

experiment can also be performed.

Reaction Termination and Analysis:

1. Stop the reaction by adding 4 µL of 6x DNA Loading Dye.

2. Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

3. Load the entire reaction mixture into the wells of the agarose gel. Include a DNA ladder in

one lane.

4. Run the gel at 100V until the dye front has migrated an adequate distance.

5. Visualize the DNA bands under UV or blue light. Nuclease activity will be indicated by the

conversion of supercoiled plasmid DNA to nicked (relaxed circular) and linear forms, and

further degradation into smaller fragments.

Protocol 3: Fluorescence-Based Real-Time Nuclease
Assay (General Protocol)
This protocol provides a framework for a real-time, quantitative nuclease assay that can be

adapted for gp17. It relies on the use of a fluorescent DNA-intercalating dye that loses

fluorescence upon DNA degradation.[2][3]

Materials:

Purified gp17 and gp16.

Linear double-stranded DNA (dsDNA) substrate (e.g., a PCR product of a few hundred base

pairs).

10x Nuclease Reaction Buffer (as in Protocol 2).

ATP solution (10 mM).

A fluorescent DNA-intercalating dye (e.g., PicoGreen or a similar dye).
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Nuclease-free water.

A microplate reader capable of fluorescence detection.

Procedure:

Substrate and Dye Preparation:

1. Dilute the dsDNA substrate to a working concentration (e.g., 10 ng/µL) in 1x Nuclease

Reaction Buffer.

2. Prepare the fluorescent dye according to the manufacturer's instructions.

Reaction Setup in a 96-well Plate:

1. In each well, prepare a 100 µL reaction mixture containing:

10 µL of 10x Nuclease Reaction Buffer.

A fixed amount of dsDNA substrate.

The fluorescent dye at the recommended concentration.

Varying concentrations of gp17.

For regulation studies, include fixed concentrations of gp16 and/or ATP.

Nuclease-free water to a final volume of 90 µL.

Initiation and Measurement:

1. Equilibrate the plate in the microplate reader at 37°C.

2. Initiate the reaction by adding 10 µL of the enzyme (or buffer for control wells) to each

well.

3. Immediately start monitoring the fluorescence intensity over time (e.g., every 30 seconds

for 30-60 minutes). The excitation and emission wavelengths should be set according to

the dye's specifications.
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Data Analysis:

1. The rate of decrease in fluorescence is proportional to the nuclease activity.

2. Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence decay

curve.

3. Plot V₀ against the concentration of gp17 to determine the enzyme's activity.

4. For kinetic studies, vary the substrate concentration to determine Km and Vmax.

5. To study the effect of regulators, perform the assay with varying concentrations of gp16

and/or ATP.

By following these detailed protocols and utilizing the provided data and visualizations,

researchers can effectively analyze the nuclease activity of gp17, contributing to a deeper

understanding of bacteriophage replication and the development of novel therapeutic

interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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